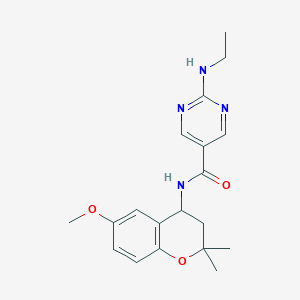![molecular formula C21H15N5 B5548648 N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)
N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives often involves catalytic methods or novel synthetic pathways that yield high-purity compounds. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized using heteropolyacids as catalysts, achieving high yields and demonstrating the efficiency of such catalytic methods in synthesizing complex pyrazolopyrimidinones (Heravi et al., 2007). Moreover, microwave irradiation has been applied in the diversity synthesis of related heterocyclic compounds, indicating a modern approach that enhances synthetic efficiency and safety (Han et al., 2009).
Molecular Structure Analysis
Detailed molecular structure analysis of this compound and its derivatives is critical for understanding their reactivity and biological activity. Computational and experimental methods, including Hartree Fock and density functional theory (DFT), have been employed to elucidate the electronic structure, molecular electrostatic potentials, and vibrational spectra. These analyses reveal insights into the chemical reactivity and potential biological interactions of these molecules (Shukla et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves interactions with various reagents to form novel compounds. For instance, domino reactions with arylglyoxals have been established, leading to the synthesis of unprecedented pyrazolo-fused heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Jiang et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : One study discusses the synthesis of related pyrazole derivatives, including the utilization of microwave irradiation, highlighting a method with short synthetic routes and increased safety for biomedical screening (Han et al., 2009).
- Structural Analysis : A different study provides insights into the structural analysis of pyrazole derivatives using X-ray crystallography and various spectroscopic techniques, offering a deeper understanding of the molecular structure (Titi et al., 2020).
Potential Therapeutic Applications
- Antibacterial and Antifungal Properties : Research indicates that some pyrazole derivatives exhibit promising antibacterial and antifungal activities, suggesting potential applications in treating infections (El-Agrody et al., 2000).
- Cancer Treatment : Certain studies explore the anti-proliferative activities of pyrazole and pyridine derivatives against various cancer cell lines, highlighting their potential as anti-cancer agents (Abdel-Rahman et al., 2021).
- DNA Binding and Molecular Docking : Some compounds, including pyrazole derivatives, have been studied for their DNA binding interactions and molecular docking capabilities, which could be relevant in the development of new therapeutic drugs (Sandhya et al., 2021).
Other Applications
- Fluorescent Probes : Research also delves into the development of fluorescent probes based on pyrazole derivatives for applications in detecting ions and live cell imaging (Khan et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound interacts with CDK2 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, thereby preventing ATP from binding and subsequently blocking the phosphorylation process essential for CDK2’s function .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the G1 to S phase transition . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . This mechanism is particularly effective against cancer cells, which are characterized by uncontrolled cell division .
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative effects, particularly against cancer cells . It has been shown to induce apoptosis (programmed cell death) within HCT cells . This compound has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Análisis Bioquímico
Biochemical Properties
N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been identified as a potent inhibitor of protein kinases such as CDK2 , PKD1, PKD2, and PKD3 . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their activity and thus affecting the biochemical reactions they catalyze .
Cellular Effects
The effects of this compound on cells have been studied extensively. It has been found to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a kinase inhibitor, it binds to the active sites of kinases, inhibiting their activity and thus affecting the phosphorylation processes in cells . This leads to changes in gene expression and impacts various cellular functions .
Metabolic Pathways
Given its inhibitory effects on kinases, it is likely to impact various metabolic pathways that involve these enzymes .
Transport and Distribution
Given its biochemical properties and interactions with various enzymes and proteins, it is likely to be transported and distributed in a manner similar to other kinase inhibitors .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely to be localized in the areas of the cell where these biomolecules are found .
Propiedades
IUPAC Name |
N-naphthalen-1-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5/c1-2-9-16(10-3-1)26-21-18(13-24-26)20(22-14-23-21)25-19-12-6-8-15-7-4-5-11-17(15)19/h1-14H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZVGVWXZEOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)
![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)
![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)
![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)
![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)
![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)
![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)
![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)
